molecular formula C11H15N3O3 B3175830 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid CAS No. 959658-43-6

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid

Cat. No.: B3175830
CAS No.: 959658-43-6
M. Wt: 237.25 g/mol
InChI Key: YEXITIIDOUXPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group and a methylhydrazinyl group attached to an acetic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylcarbamoyl Intermediate: The reaction begins with the formation of a benzylcarbamoyl intermediate by reacting benzylamine with a suitable carbonyl compound under controlled conditions.

    Introduction of Methylhydrazinyl Group: The intermediate is then reacted with methylhydrazine to introduce the methylhydrazinyl group.

    Acetic Acid Attachment: Finally, the compound is subjected to acylation with acetic anhydride or a similar reagent to attach the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid can be compared with other similar compounds, such as:

    2-(Benzylcarbamoyl)acetic acid: Lacks the methylhydrazinyl group, resulting in different chemical properties and reactivity.

    2-(2-(Benzylcarbamoyl)hydrazinyl)acetic acid: Similar structure but without the methyl group, leading to variations in biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(benzylcarbamoylamino)-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-14(8-10(15)16)13-11(17)12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXITIIDOUXPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)NC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(1-methyl-2-(benzylcarbamoyl)hydrazinyl)acetate (Compound XXXII-1) 1.33 g (5.0 mmol) in tetrahydrofuran/methanol/water (2:3:1) 24 ml, lithium hydroxide monohydrate 420 mg (10.0 mmol) was added and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with water 25 ml and washed with ether 25 ml. The aqueous phase was acidified with 10%-citric acid 25 ml and extracted with chloroform 30 ml. The organic phase was washed with brine 25 ml and dried with magnesium sulfate and then filtered. The filtrate was concentrated in vacuo to obtain the title compound 1.05 g (88%).
Name
ethyl 2-(1-methyl-2-(benzylcarbamoyl)hydrazinyl)acetate
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
420 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

According to the procedure described in the synthesis method of Compound VI-2 with the modification that the reaction was carried out overnight, ethyl 2-(1-allyl-2-(benzylcarbamoyl)hydrazinyl)acetate (Compound V-2) 1.33 g (5.0 mmol) was reacted with lithium hydroxide monohydrate 420 mg (10.0 mmol) to obtain the title compound 1.05 g (88%).
Name
ethyl 2-(1-allyl-2-(benzylcarbamoyl)hydrazinyl)acetate
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
420 mg
Type
reactant
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
Reactant of Route 2
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
Reactant of Route 4
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
Reactant of Route 5
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
Reactant of Route 6
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.